![molecular formula C16H25N3O3S B3149483 N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea CAS No. 672950-36-6](/img/structure/B3149483.png)
N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea
Descripción general
Descripción
N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea, also known as SMT-19969, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Mecanismo De Acción
N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea selectively blocks TRPV1 channels by binding to a specific site on the channel. This binding prevents the channel from opening, which reduces the influx of calcium ions into the cell. This reduction in calcium influx leads to a decrease in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain sensation and inflammation in preclinical models. In a rat model of neuropathic pain, this compound reduced pain behavior and increased the pain threshold. In a mouse model of inflammatory pain, this compound reduced pain behavior and reduced the release of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea has several advantages for lab experiments. It is a selective antagonist of TRPV1 channels, which allows for the study of these channels without affecting other channels. It is also a potent antagonist, which allows for the study of low concentrations of the compound. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in some experiments. It also has a short half-life, which requires frequent dosing in experiments.
Direcciones Futuras
There are several future directions for the study of N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea. One direction is the development of new pain and inflammation treatments based on this compound. Another direction is the study of the role of TRPV1 channels in other diseases, such as cancer and diabetes. Additionally, the development of new TRPV1 channel antagonists with improved properties, such as water solubility and longer half-life, is an important future direction.
Conclusion:
This compound is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in pain and inflammation. The selective blocking of TRPV1 channels by this compound has been shown to reduce pain sensation and inflammation in preclinical models. The development of new pain and inflammation treatments based on this compound and the study of the role of TRPV1 channels in other diseases are important future directions for the study of this compound.
Aplicaciones Científicas De Investigación
N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea has been extensively studied for its potential therapeutic applications in pain and inflammation. TRPV1 channels are involved in pain sensation and inflammation, and this compound has been shown to selectively block these channels without affecting other channels. This selectivity makes this compound a promising candidate for the development of new pain and inflammation treatments.
Propiedades
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12(2)17-16(20)18-14-8-10-19(11-9-14)23(21,22)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXFNVMWQSOMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3149407.png)
![[3-(Isopropylthio)propyl]amine](/img/structure/B3149413.png)
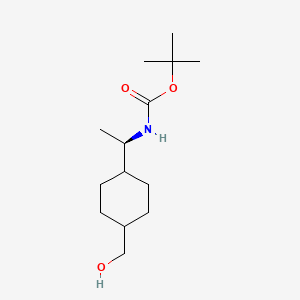
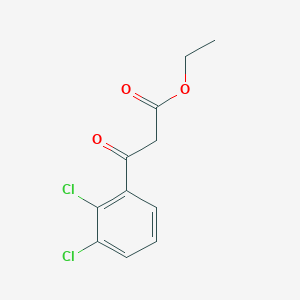
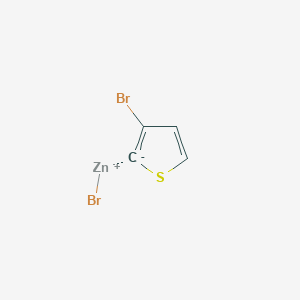
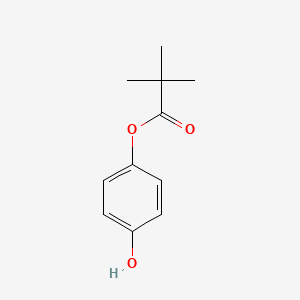
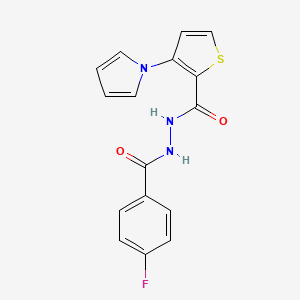
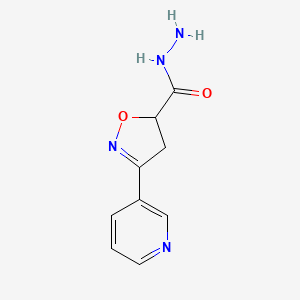
![2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B3149479.png)
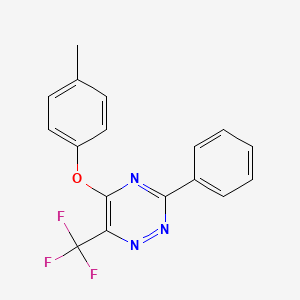
![N~1~,N~1~-dimethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine](/img/structure/B3149497.png)
![2-{[3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3149505.png)
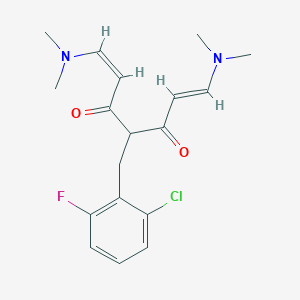
![ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3149521.png)